3-哌啶甲酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

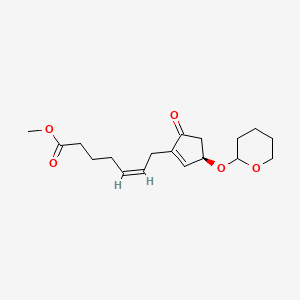

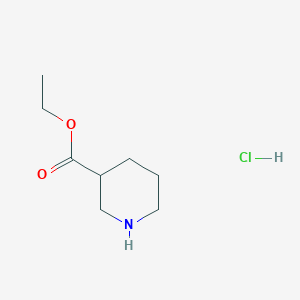

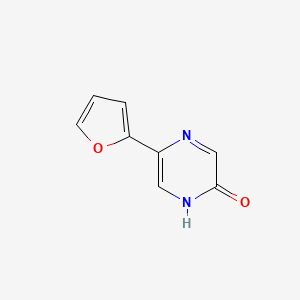

Ethyl 3-piperidinecarboxylate hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Piperidine derivatives have been explored for their inhibitory effects on enzymes such as aromatase and acetylcholinesterase, which are relevant in conditions like estrogen-dependent cancers and neurodegenerative diseases, respectively .

Synthesis Analysis

The synthesis of piperidine derivatives, including ethyl 3-piperidinecarboxylate hydrochloride, often involves multi-step reactions that may include esterification, alkylation, and hydrogenation processes. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a related compound, has been described, which could potentially be adapted for the synthesis of ethyl 3-piperidinecarboxylate hydrochloride . Another study reports the practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, from 1-methyl-1,2,3,6-tetrahydropyridine, which could provide insights into the synthesis of ethyl 3-piperidinecarboxylate hydrochloride .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized by techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound with a piperidine moiety, was elucidated using these methods, revealing the presence of hydrogen bonding and C-H…π interactions . These structural features are crucial for understanding the chemical behavior and biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and elimination reactions. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of various derivatives, demonstrating the reactivity of the piperidine ring . Additionally, the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate and related compounds have been studied, providing insights into their stability and decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the piperidine ring can significantly affect these properties. For instance, the introduction of alkyl or phenyl groups at specific positions on the piperidine ring has been shown to enhance the anti-acetylcholinesterase activity of certain derivatives . The study of these properties is essential for the development of piperidine-based pharmaceuticals.

科学研究应用

哌啶衍生物的化学与药理学

3-哌啶甲酸乙酯盐酸盐属于一类化合物,该类化合物以其在科学研究中的广泛应用而闻名,尤其是在化学和药理学领域。虽然没有直接引用 3-哌啶甲酸乙酯盐酸盐的具体研究,但对相关哌啶衍生物的研究为该化合物的潜在科学应用提供了有价值的见解。例如,哌啶衍生物(如盐酸多奈哌齐)已因其在治疗神经系统疾病中的作用而被广泛研究,展示了哌啶类化合物的治疗潜力 (Román 和 Rogers,2004).

回收利用与环境应用

聚对苯二甲酸乙二醇酯 (PET) 的化学回收研究也强调了特定化学过程(可能涉及哌啶衍生物)在回收和再利用聚合物中的关键作用 (Karayannidis 和 Achilias,2007)。这些研究强调了化学中间体(可能包括 3-哌啶甲酸乙酯盐酸盐)在环境可持续性和回收技术中的重要性。

在农业和食品科学中的作用

此外,哌啶化合物在农业中的使用,特别是作为生长调节剂和乙烯作用抑制剂,证明了该类化学物质在提高食品保鲜和质量方面的广泛用途 (Blankenship 和 Dole,2003)。这些应用对于延长易腐烂商品的保质期、减少浪费和提高粮食安全至关重要。

先进材料与化学合成

哌啶衍生物与先进材料和新型合成路线的开发有关,表明 3-哌啶甲酸乙酯盐酸盐有可能为材料科学和化学工程领域的尖端研究做出贡献 (Mi,2015)。这些研究突出了哌啶化合物在促进具有特定性质的复杂分子和材料合成方面的多功能性。

安全和危害

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

未来方向

Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

作用机制

Target of Action

Ethyl 3-piperidinecarboxylate hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s known that piperidine derivatives are used as the starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine-containing compounds are significant in the pharmaceutical industry, and their synthesis has long been widespread . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It has been reported that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.86 cm/s .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

属性

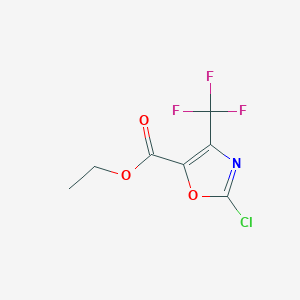

IUPAC Name |

ethyl piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512500 |

Source

|

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4842-86-8 |

Source

|

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)